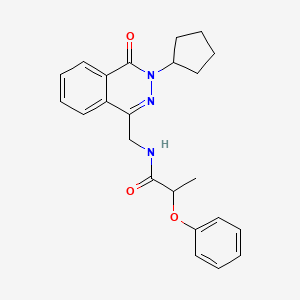

![molecular formula C21H20N4O4 B2590437 N-(3-chlorobenzyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide CAS No. 1251606-63-9](/img/structure/B2590437.png)

N-(3-chlorobenzyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-chlorobenzyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide” is a complex organic compound. It contains a trifluoromethyl group, which is often found in pharmaceuticals, agrochemicals, and materials due to its ability to improve stability and lipophilicity .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the indazole ring, the introduction of the trifluoromethyl group, and the coupling of the benzyl and benzamide fragments. Trifluoromethyl-containing compounds can be synthesized from various starting materials through selective C–F bond activation .Chemical Reactions Analysis

The trifluoromethyl group in the compound could undergo various reactions. For instance, it could participate in radical trifluoromethylation, a process that has seen recent advances .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could enhance the compound’s stability and lipophilicity .Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in this compound plays a significant role in the development of new pharmaceuticals. Its presence can enhance the biological activity and metabolic stability of potential drug candidates. This compound could be used in the design of new therapeutic agents that require improved pharmacokinetic properties .

Agrochemical Research

In agrochemical research, the trifluoromethyl group is valued for its ability to improve the efficacy and durability of pesticides and herbicides. The compound could be investigated for its potential use in creating more potent and longer-lasting agrochemicals .

Material Science

The unique properties of the trifluoromethyl group can also be exploited in material science. This compound may contribute to the development of advanced materials with specific desired properties, such as increased resistance to degradation or improved performance in extreme conditions .

Antibacterial Agents

Research has shown that compounds with a trifluoromethyl group can be effective against antibiotic-resistant bacteria. This particular compound could be synthesized and tested for its ability to inhibit the growth of resistant strains and prevent biofilm formation, which is crucial in combating infections like MRSA .

Biofilm Eradication

Beyond preventing biofilm formation, this compound could also be studied for its ability to eradicate preformed biofilms. This is particularly important in medical settings where biofilms on surfaces or medical devices can lead to persistent infections .

Mechanism of Action Studies

Understanding the mechanism of action is vital for the development of new drugs. This compound could be used in studies aimed at identifying new bacterial targets or pathways affected by trifluoromethylated compounds, providing insights into their broad range of inhibitory effects .

Future Directions

The study and application of trifluoromethyl-containing compounds is a vibrant field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . This compound, with its combination of an indazole ring and a trifluoromethyl group, could be of interest in these areas.

properties

IUPAC Name |

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-12-8-9-14(10-13(12)2)21-24-23-18(28-21)11-17-22-20(25-29-17)15-6-5-7-16(26-3)19(15)27-4/h5-10H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPQPDYXKCMJDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

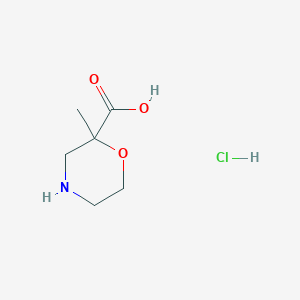

![1-([1,1'-Biphenyl]-4-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2590355.png)

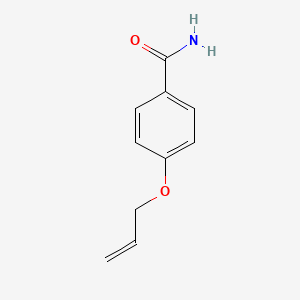

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide](/img/structure/B2590359.png)

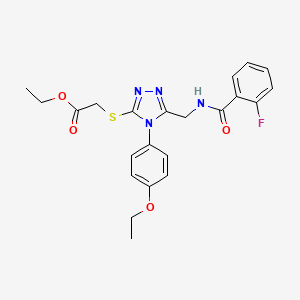

![7-Chloro-1-(4-methoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590363.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2590366.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590367.png)

![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2590369.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B2590371.png)